N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine
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Overview
Description
N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine: is an organic compound with the molecular formula C16H25NSi . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, ether, and acetone. This compound is used in various fields, including organic synthesis, catalysis, and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine can be synthesized through the reaction of benzylamine with trimethylsilylacetylene under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by the addition of trimethylsilylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine has several scientific research applications, including:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions, providing selectivity and catalytic activity.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the benzylamine moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
Comparison with Similar Compounds
- N-(Trimethylsilylmethyl)benzylamine
- N-Benzyl-1-(trimethylsilyl)methanamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Comparison: N-Benzyl-1-(trimethylsilyl)hex-1-yn-3-amine is unique due to its specific structure, which includes both a benzylamine and a trimethylsilyl group. This combination provides distinct reactivity and stability compared to similar compounds. For example, N-(Trimethylsilylmethyl)benzylamine lacks the alkyne functionality, which can limit its applications in certain reactions .
Properties
CAS No. |
392232-52-9 |
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Molecular Formula |
C16H25NSi |
Molecular Weight |
259.46 g/mol |
IUPAC Name |
N-benzyl-1-trimethylsilylhex-1-yn-3-amine |
InChI |
InChI=1S/C16H25NSi/c1-5-9-16(12-13-18(2,3)4)17-14-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,14H2,1-4H3 |
InChI Key |
UKGCXEKDRDTWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C[Si](C)(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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